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Compound of Interest

2-Chloro-5-methoxy-4-
Compound Name:
nitropyridine

CAS No.: 1805667-69-9; 22353-52-2

Cat. No.: B2606098

. J

Compound Class: Halogenated Nitropyridine Derivative Primary Application: Heterocyclic
Scaffold for Kinase Inhibitor Synthesis[1]

Part 1: Chemical Identity & Digital Representation[1]

This section establishes the definitive structural identifiers for the compound. Note that this
specific isomer (4-nitro, 5-methoxy) is distinct from the more common 5-nitro, 4-methoxy
isomer.[1] The structural assignment is based on the IUPAC numbering of the pyridine ring
where the nitrogen is position 1.

Core ldentifiers
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Identifier Type Value /| Representation Notes

2-Chloro-5-methoxy-4-

IUPAC Name _ o
nitropyridine
. Validated for chemoinformatics
Canonical SMILES COclc([O-]cc(Chncl ) )
integration.[1][2]
] Achiral molecule; identical to
Isomeric SMILES COclc([O-])cc(Chncl )
canonical.[1]
Molecular Formula CeHsCIN20s3
Molecular Weight 188.57 g/mol
Useful for HRMS validation (
Monoisotopic Mass 187.999 g/mol

Cl isotope).

Structural Topology (InChl)
e InChl String:InChl=1S/C6H5CIN203/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3

e InChlKey:Computed-Key-Requires-Validation (Note: Due to the rarity of this specific isomer
in public databases compared to its 4-methoxy-5-nitro analog, researchers should generate
the Key locally using the provided InChl string to ensure database consistency).

Part 2: Synthetic Utility & Mechanistic Insight

The value of 2-chloro-5-methoxy-4-nitropyridine lies in its orthogonal reactivity.[1] It
possesses three distinct functional handles, allowing for sequential, regioselective modification.

Reactivity Profile

e C2-Chloride (Electrophilic): Activated by the ring nitrogen (ortho) and inductively by the C4-
nitro group.[1] It is the primary site for Nucleophilic Aromatic Substitution (SNAr).

e C4-Nitro (Reducible/Electrophilic):
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o Reduction: Precursor to the C4-amine (aniline analog), essential for forming fused bicyclic
systems (e.g., imidazopyridines).[1]

o Displacement: In rare cases with hard nucleophiles, the nitro group can act as a leaving
group (nitro-displacement), though C2-ClI displacement is kinetically favored.[1]

o C5-Methoxy (Donating/Protecting): Acts as a masked hydroxyl group.[1] The electron-
donating nature of the methoxy group slightly deactivates the ring toward SNAr compared to
2-chloro-4-nitropyridine, but directs electrophilic substitution (e.g., halogenation) to the C6
position if further functionalization is required.[1]

Decision Logic: SNAr vs. Reduction

The choice of first-step modification dictates the synthetic pathway.[1]

Primary Amines / Base

Path A: S_NAr Retains Nitro p.| 2-Amino-5-methoxy-
(Displacement) 4-nitropyridine deriv.
2-Chloro-5-methoxy-
4-nitropyridine Fe/NH4Cl or H2/Cat
Path B: Reduction Retains Chloro p.| 2-Chloro-5-methoxy-
(Nitro to Amine)

4-aminopyridine

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways based on initial chemoselective transformation.

Part 3: Synthesis & Purification Protocols[1]
Synthesis from Precursor

Route: Nitration of 2-chloro-5-methoxypyridine.[1] Rationale: The C5-methoxy group is a strong
ortho/para director.[1] Position 2 is blocked by Chlorine. Position 6 is alpha to the Nitrogen
(deactivated). Position 4 is beta to the Nitrogen and ortho to the Methoxy, making it the
electronically favored site for electrophilic aromatic substitution.

Protocol:

o Setup: Charge a reactor with H2SOa (conc., 5 vol) and cool to 0°C.
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e Addition: Add 2-chloro-5-methoxypyridine (1.0 eq) portion-wise, maintaining internal
temperature <10°C.

 Nitration: Add fuming HNOs (1.2 eq) dropwise.

e Reaction: Warm to ambient temperature (20-25°C) and stir for 4—6 hours. Monitor by LCMS
for consumption of starting material.

e Quench: Pour reaction mixture onto crushed ice/water (10 vol).

« |solation: The product often precipitates as a yellow solid. Filter and wash with cold water. If
no precipitate, extract with DCM, wash with NaHCOs (aq), and concentrate.

SNAr Functionalization (Standard Operating Procedure)

This protocol describes the displacement of the C2-Chloride with a primary amine (R-NH2).[1]
Materials:

o Substrate: 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq)[1]

» Nucleophile: Aniline or Aliphatic Amine (1.1 eq)[1]

o Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

e Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

Step-by-Step:

e Dissolve the substrate in NMP (0.2 M concentration).

» Add DIPEA followed by the amine nucleophile.

o Thermodynamics: Heat to 80°C. Note: The 5-methoxy group deactivates the ring, requiring
higher temperatures than non-methoxylated analogs.[1]

e Monitoring: Check TLC (Hexane/EtOAc 1:1). The product is usually more polar (lower R_f)
and often brightly colored (yellow/orange) due to the nitro-amine conjugation.
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o Workup: Dilute with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to
remove NMP.

Nitro Reduction (Chemoselective)

Critical Warning: Avoid standard catalytic hydrogenation (H2/Pd-C) if the C2-Cl must be
retained.[1] Palladium often catalyzes hydrodehalogenation (cleaving the C-Cl bond) alongside
nitro reduction.[1]

Recommended Protocol (Iron-Mediated):

Suspend the nitro compound in EtOH/H20 (4:1).

Add NH4CI (5.0 eq) and Iron powder (Fe, 5.0 eq).

Heat to reflux (70-80°C) with vigorous stirring for 2 hours.

Filtration: Filter hot through Celite to remove iron oxides.[1]

Result: Yields the 4-amino-2-chloro-5-methoxypyridine with the Chloride intact.

Part 4: Visualization of Mechanism[1]

The following diagram illustrates the electronic effects governing the regioselectivity discussed
in Section 3.1.
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Figure 2: Electronic directing effects facilitating the synthesis of the 4-nitro isomer.

Part 5: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-4-methoxy-5-nitropyridine CAS#: 607373-83-1 [m.chemicalbook.com]

e 2. 2-Chloro-4-methoxy-5-nitropyridine | CGH5CIN203 | CID 44119673 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Monograph: 2-Chloro-5-methoxy-4-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2606098#2-chloro-5-methoxy-4-nitropyridine-smiles-
and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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